2-[3-(Pyridin-4-ylmethoxy)phenyl]acetic acid
Overview
Description
“2-[3-(Pyridin-4-ylmethoxy)phenyl]acetic acid” is a chemical compound with the CAS Number: 1521945-79-8 . It has a molecular weight of 243.26 . The compound appears as a white solid at room temperature .
Molecular Structure Analysis
The molecular formula of “this compound” is C14H13NO3 . The InChI Code is 1S/C14H13NO3/c16-14(17)9-12-3-1-2-4-13(12)18-10-11-5-7-15-8-6-11/h1-8H,9-10H2,(H,16,17) .Physical And Chemical Properties Analysis
“this compound” is a white solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the sources I found.Scientific Research Applications
X-ray Crystallographic Studies
X-ray crystallography has been employed to investigate the structure of compounds related to 2-[3-(Pyridin-4-ylmethoxy)phenyl]acetic acid. For example, studies have revealed the crystallographic structures of some pentacoordinated organogermanium compounds, indicating the existence of a TBP-like, pentacoordinated structure driven by the formation of a five-membered ring by hypercoordination involving an oxygen atom δ to the germanium atom (Takeuchi et al., 2003).
Synthesis and Antimicrobial Activity
Research has also been conducted on the synthesis of new derivatives of 1,3,5-trisubstituted pyrazolines, showing antimicrobial activity. A series of (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones were synthesized and found to exhibit good antimicrobial activity comparable with standard drugs (Kumar et al., 2012).
Catalytic Applications
Catalytic applications have also been explored, where complexes involving pyridin-2-yl)acetic acid derivatives were investigated for their utility in reactions such as the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes in water. These complexes demonstrated excellent catalytic performance, highlighting their potential utility in green chemistry applications (Xie et al., 2014).
Photophysical Properties
Studies on photophysical properties have also been carried out, focusing on heterocyclic compounds related to this compound. For instance, pyridylthiazoles, which bear structural similarities to the compound of interest, have been found to exhibit high luminescence, with fluorescence quantum yields close to unity. This makes them potentially useful for applications in metal sensing and as laser dyes (Grummt et al., 2007).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and taking off contaminated clothing and washing it before reuse .
properties
IUPAC Name |
2-[3-(pyridin-4-ylmethoxy)phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c16-14(17)9-12-2-1-3-13(8-12)18-10-11-4-6-15-7-5-11/h1-8H,9-10H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXBPBCHPODMZRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CC=NC=C2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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